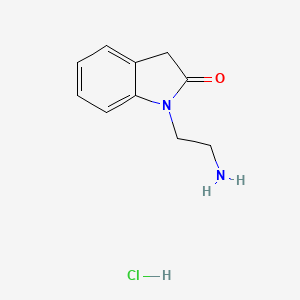![molecular formula C19H20N2O5S B2678751 N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-88-6](/img/structure/B2678751.png)
N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sulfonamide Hybrids
Sulfonamides, including compounds like the one , are a significant class of drugs with a wide range of pharmacological activities. They often combine with other organic compounds to create hybrids that possess varied biological activities. These hybrids, including those with quinoline and pyrroloquinoline structures, demonstrate antimicrobial and antitumor activities, among others (Ghomashi et al., 2022).
Synthesis of Quinoxaline Derivatives
N-heterocycle-fused quinoxalines are synthesized using compounds similar to the one . These include pyrrolo[1,2-a]quinoxalines and related structures, showcasing the potential in synthesizing novel organic compounds with diverse applications, particularly in material science and pharmacology (Xie et al., 2017).
Antimicrobial Agents
Quinoline clubbed with sulfonamide moiety, similar to the compound , has been synthesized for use as antimicrobial agents. These compounds have shown significant activity against Gram-positive bacteria, indicating their potential in addressing bacterial infections (Biointerface Research in Applied Chemistry, 2019).
Antimalarial Activity
Compounds structurally related to the one have been synthesized and tested for antimalarial activity. These studies reveal the potential of such compounds in inhibiting hemozoin formation, a crucial step in the malaria parasite's lifecycle (Verma et al., 2016).
Marine Alkaloid Synthesis
Compounds with structures similar to N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide have been used in the synthesis of marine alkaloids, indicating their relevance in organic chemistry and natural product synthesis (Álvarez et al., 1998).
Quinazoline Synthesis
The compound is related to those used in synthesizing various quinazolines, which are important in medicinal chemistry due to their diverse biological activities (Phillips & Castle, 1980).
Anticancer Research
Similar compounds have been explored for their cytotoxic activities and carbonic anhydrase inhibitory effects, indicating potential applications in cancer research and enzyme inhibition studies (Kucukoglu et al., 2016).
Photophysical Properties
The compound's analogs have been used to study the photophysical properties of pyrrolo- and indoloquinolines, shedding light on their potential in photochemistry and material sciences (Kiruthika et al., 2014).
Antifungal Agents
Compounds similar to the one have been synthesized and tested for antifungal activity, highlighting their potential in addressing fungal infections and contributing to the development of new antifungal agents (El-Gaby et al., 2002).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-14-4-5-17(26-2)16(11-14)20-27(23,24)15-9-12-3-6-18(22)21-8-7-13(10-15)19(12)21/h4-5,9-11,20H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKRNPIVMKRBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
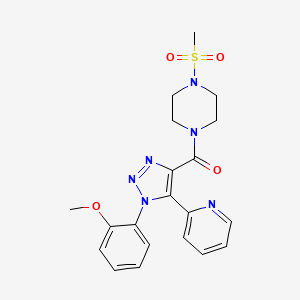
![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678670.png)
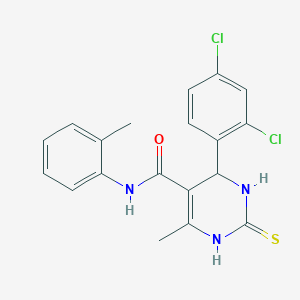
![methyl 4-[(E)-3-(6-chloro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2678677.png)
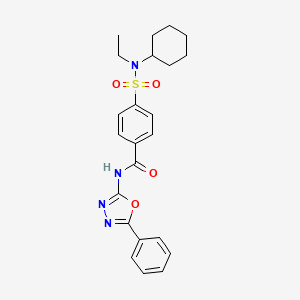
![Furan-2-yl-[3-(5-methylfuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2678679.png)
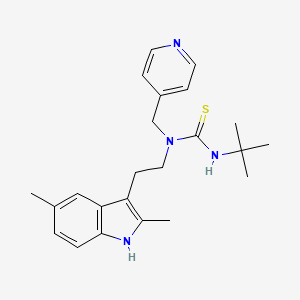
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide](/img/structure/B2678682.png)
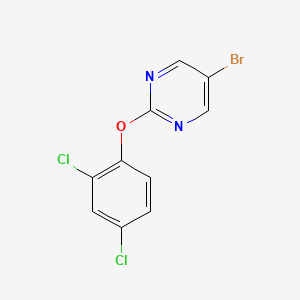

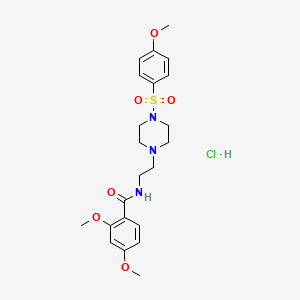
![N-(2-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678687.png)
![N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B2678689.png)
